Product packaging for o-Phenylenediarsonic acid(Cat. No.:CAS No. 1758-48-1)

o-Phenylenediarsonic acid

Cat. No.: B3367403
CAS No.: 1758-48-1
M. Wt: 325.97 g/mol
InChI Key: FBDWZBKCZCVCNV-UHFFFAOYSA-N
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Description

Contextualization of Arylarsonic Acids in Organic and Inorganic Chemistry

Arylarsonic acids are organic derivatives of pentavalent arsenic that have been a subject of extensive investigation for over a century. archive.org These compounds, characterized by an arsenic acid group (-AsO₃H₂) attached to an aromatic ring, serve as crucial intermediates in the synthesis of a wide array of organoarsenic compounds. ijprjournals.com Their importance stems from their utility in creating primary and secondary arsine chlorides, as well as tertiary asymmetric arsines, which exhibit notable biological and fungicidal properties. ijprjournals.com

The chemistry of arylarsonic acids bridges both organic and inorganic realms. In organic chemistry, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. ijprjournals.com In inorganic and coordination chemistry, the arsonic acid group acts as a ligand, forming complexes with metal ions. niscpr.res.inresearchgate.net The study of these coordination compounds is significant, as the arsonic acid group can act as a tridentate ligand, bridging metal centers to form polymeric structures. niscpr.res.in This ability to coordinate with metals is a key feature of their application in materials science and catalysis. libretexts.org The field of organic arsenicals, in general, has been propelled by the strong affinity between carbon and arsenic, which has led to the development of robust synthetic methods and the isolation of many crystalline compounds. archive.org

Historical Development of ortho-Phenylenediarsonic Acid Synthesis and Reactivity Studies

The synthesis of arylarsonic acids has historically been achieved through several key reactions. The Béchamp reaction, which involves heating an aromatic amine with arsenic acid, and the Bart reaction, which uses the diazotization of an aromatic amine followed by reaction with an arsenite salt, are foundational methods. ijprjournals.comwaikato.ac.nzwikipedia.org The Bart reaction, in particular, is considered a general method for preparing various arylarsonic acids. orgsyn.org

The specific synthesis of this compound was notably described by Kalb in 1921. rsc.org The process starts with o-aminophenylarsonic acid, which is diazotized and then reacted with a sodium arsenite solution. rsc.orgcdnsciencepub.com This reaction converts the amino group into a second arsonic acid group, yielding the target molecule. kyoto-u.ac.jp

Early reactivity studies focused on the reduction of this compound. Treatment with sulfur dioxide in concentrated hydrochloric acid reduces the two arsonic acid groups to form a cyclic trivalent arsenic compound, o-phenylenediarsine oxychloride. rsc.orgcdnsciencepub.com For a time, the conversion of this oxychloride into the corresponding o-phenylenediarsine tetrachloride proved difficult. rsc.org However, it was later discovered that the tetrachloride could be readily prepared by reacting the oxychloride with warm thionyl chloride. rsc.org These early synthetic and reactivity studies laid the groundwork for the use of this compound as a precursor for more complex arsenic-containing molecules.

Scope and Significance of Current Academic Research on orththis compound

Current research on this compound primarily leverages its role as a key starting material for the synthesis of specialized ligands. Its most significant application is in the preparation of ditertiary arsines, specifically those of the o-C₆H₄(AsR₂)₂ type, where the arsenic atoms are separated by only two carbon atoms. rsc.org These ditertiary arsines are of particular interest for investigating the structure of bridged metallic compounds. rsc.org

The synthesis proceeds from this compound to the tetrachloride, which is then reacted with Grignard reagents to attach alkyl or aryl groups to the arsenic atoms, forming the desired ditertiary arsine. rsc.org This methodology allows for the creation of diarsines with both symmetric and asymmetric arsenic centers. rsc.org

The coordination chemistry of ligands derived from this compound continues to be an area of academic interest. The ability of the arsonic acid groups to bind to metal ions makes it a building block for creating coordination polymers and metal-organic frameworks. niscpr.res.in While much of the historical focus on organic arsenicals was driven by their potential therapeutic applications, as exemplified by compounds like Salvarsan and Arsanilic acid, the contemporary significance of this compound is rooted in its utility as a precursor in synthetic inorganic and organometallic chemistry. wikipedia.orgwaikato.ac.nz

Compound Properties

Below is a table summarizing the key properties of orththis compound.

PropertyValueSource
CAS Number 1758-48-1 parchem.com
IUPAC Name (2-arsonophenyl)arsonic acid
Synonym 1,2-Phenylenebisarsonic acid
Molecular Formula C₆H₈As₂O₆
Boiling Point 783.2°C at 760 mmHg
EINECS 217-154-1 parchem.com

Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8As2O6 B3367403 o-Phenylenediarsonic acid CAS No. 1758-48-1

Properties

IUPAC Name

(2-arsonophenyl)arsonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8As2O6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FBDWZBKCZCVCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[As](=O)(O)O)[As](=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8As2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170029
Record name o-Phenylenediarsonic acid
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Molecular Weight

325.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-48-1
Record name As,As′-(1,2-Phenylene)bisarsonic acid
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Record name o-Phenylenediarsonic acid
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Record name o-Phenylenediarsonic acid
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Synthetic Methodologies and Precursor Chemistry of Ortho Phenylenediarsonic Acid

Established Synthetic Pathways to ortho-Phenylenediarsonic Acid from Precursors

The synthesis of this compound, a significant organoarsenic compound, primarily relies on established chemical transformations of aromatic precursors. These methods are crucial for accessing this compound, which serves as a key starting material for more complex organoarsenic structures.

Diazotization and Arsonation Reactions (e.g., Bart Reaction and its Modifications)

A cornerstone in the synthesis of aromatic arsonic acids is the Bart reaction, a process that involves the reaction of a diazonium salt with an alkali arsenite. kyoto-u.ac.jp This reaction is particularly relevant for the preparation of this compound. The general mechanism involves the conversion of a primary aromatic amine to a diazonium salt through diazotization. iitk.ac.innumberanalytics.com This is typically achieved by treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. iitk.ac.inorganic-chemistry.org The resulting diazonium salt is a highly reactive intermediate. iitk.ac.in

In the context of this compound synthesis, a suitable precursor is o-aminophenylarsonic acid. rsc.org The amino group of this precursor is diazotized and then subjected to an arsonation reaction. When o-iodoaniline undergoes the Bart reaction, this compound is formed in a 20% yield, along with a smaller quantity of another product. chempedia.info

The Bart reaction's efficiency can be significantly influenced by the presence and position of substituent groups on the aromatic ring. kyoto-u.ac.jp For instance, hydroxyl and nitro groups in the ortho or para position to the diazo group tend to facilitate the reaction, while those in the meta position can hinder it. kyoto-u.ac.jp This observation is critical for optimizing the synthesis of various substituted phenylenediarsonic acids. For example, 3-nitro-4-aminophenylarsonic acid is converted to the corresponding phenylenediarsonic acid with a 66% yield, whereas p-aminophenylarsonic acid gives a 24% yield of the corresponding phenylenediarsonic acid. kyoto-u.ac.jp

A modified Bart reaction has also been utilized at the no-carrier-added (nca) level for the synthesis of radiolabeled aryl arsonic acids. duke.edu This modification involves the reduction of arsenate from As(V) to As(III) followed by the reaction to attach the aryl group to the arsenic atom. duke.edu

Optimization and Yield Enhancement Strategies in Synthesis

Optimizing the synthesis of this compound and its derivatives is crucial for improving efficiency and making these compounds more accessible for further research and applications. The yield of the Bart reaction is sensitive to various factors, including the nature and position of substituents on the aromatic precursor.

PrecursorProductYield (%)Reference
o-IodoanilineThis compound20 chempedia.info
p-Aminophenylarsonic acidp-Phenylenediarsonic acid24 kyoto-u.ac.jp
m-Aminophenylarsonic acidm-Phenylenediarsonic acid13 kyoto-u.ac.jp
2-Amino-4-hydroxyphenylarsonic acid2,4-Dihydroxyphenylenediarsonic acid34 kyoto-u.ac.jp
3-Nitro-4-aminophenylarsonic acid3-Nitro-4-aminophenylenediarsonic acid66 kyoto-u.ac.jp

As indicated in the table, the strategic placement of activating groups, such as a nitro group ortho to the diazo group, can significantly enhance the yield of the desired phenylenediarsonic acid. kyoto-u.ac.jp Further research into reaction conditions, such as temperature, solvent, and the specific arsenite salt used, can also contribute to yield enhancement. While detailed optimization strategies for this compound specifically are not extensively documented in the provided results, the principles governing the Bart reaction suggest that careful control of these parameters is essential.

Derivatization Strategies Employing orththis compound as a Starting Material

This compound is a valuable precursor for the synthesis of various organoarsenic compounds, including cyclic structures and ditertiary arsines. These derivatives are of interest for their potential applications in coordination chemistry and materials science.

Reduction Pathways to Cyclic Organoarsenic Compounds (e.g., Diarsine Oxychlorides)

A key derivatization of this compound involves its reduction to form cyclic organoarsenic compounds. rsc.org Specifically, the reduction of this compound with hydrochloric acid and sulfur dioxide leads to the formation of the cyclic diarsine oxychloride. rsc.org This intermediate is a crucial stepping stone for further synthetic transformations.

Further treatment of the cyclic diarsine oxychloride with warm thionyl chloride allows for the preparation of o-phenylenediarsine tetrachloride. rsc.org This tetrachloride can be precipitated from the reaction mixture using cyclohexane. rsc.org

Synthesis of Ditertiary Arsines and Related Species

This compound serves as a starting point for the synthesis of ditertiary arsines with the general formula o-C₆H₄(AsR₂)₂. rsc.org These compounds, where the arsenic atoms are separated by only two carbon atoms, are of interest as ligands in coordination chemistry. rsc.orgwikipedia.org The synthesis of these ditertiary arsines from this compound provides a route to bidentate arsenic ligands. rsc.org

Investigation of Aryl-Arsenic Bond Formation Reactions

The chemistry of this compound is intrinsically linked to the formation of aryl-arsenic bonds. The initial synthesis via the Bart reaction establishes these bonds. kyoto-u.ac.jp Subsequent derivatizations often involve the manipulation of the arsenic centers while preserving the aryl-arsenic linkages. The synthesis of ditertiary arsines from this compound, for example, builds upon the existing aryl-arsenic framework. rsc.org

The broader field of aryl-aryl bond formation, often achieved through palladium-catalyzed cross-coupling reactions, provides a context for understanding the significance of aryl-arsenic compounds. nih.gov While direct C-H activation is a modern approach for aryl-aryl bond formation, the synthesis of organoarsenic compounds like this compound relies on classical methods like the Bart reaction to establish the initial aryl-arsenic bond. kyoto-u.ac.jpnih.gov The development of new methods for C(sp³)–C(sp²) bond formation, including those involving aryl carboxylic acids, highlights the ongoing interest in creating new carbon-carbon and carbon-heteroatom bonds, a field to which the chemistry of this compound contributes. chemistryviews.org

Reactivity and Transformation Studies of Ortho Phenylenediarsonic Acid and Its Derivatives

Exploration of Chemical Transformations of the Arsonic Acid Functionality

The arsonic acid functional groups [-AsO(OH)₂] of o-phenylenediarsonic acid are the primary sites of its chemical reactivity, allowing for a variety of transformations. These transformations typically involve reactions such as reduction and esterification.

Reduction: The pentavalent arsenic in the arsonic acid can be reduced to a trivalent state. For instance, treatment of this compound with reducing agents like sulfur dioxide in the presence of hydrochloric acid leads to the formation of a cyclic diarsine oxychloride. rsc.org This reduction is a key step in the synthesis of various organoarsenic compounds. Further treatment of this oxychloride with thionyl chloride can yield o-phenylenediarsine tetrachloride. rsc.org

Esterification: The hydroxyl groups of the arsonic acid functionality can undergo esterification with alcohols, typically in the presence of an acid catalyst. chemistrystudent.comorganic-chemistry.org This reaction is analogous to the esterification of carboxylic acids and can be used to produce a range of arsonate esters. chemistrystudent.comlibretexts.orguakron.edu The process is generally reversible and can be influenced by reaction conditions, such as the use of a large excess of the alcohol to drive the equilibrium towards the ester product. libretexts.org Various methods can be employed for esterification, including the use of activating agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) for acid-sensitive substrates, or conversion to an acid chloride followed by reaction with an alcohol. commonorganicchemistry.commdpi.com

Below is a table summarizing these transformations:

Table 1: Chemical Transformations of the Arsonic Acid Functionality

Transformation Reagents Product Reference
Reduction SO₂, HCl Cyclic diarsine oxychloride rsc.org

Halogenation Reactions and Halogenated Derivatives of orththis compound

Halogenation of this compound involves the substitution of hydrogen atoms on the aromatic ring with halogen atoms (chlorine, bromine, or iodine). mt.com The presence of the two arsonic acid groups influences the regioselectivity of these electrophilic aromatic substitution reactions. wikipedia.org

Bromination: The introduction of bromine atoms onto the phenyl ring can be achieved using elemental bromine. mlsu.ac.in Depending on the reaction conditions, mono- or poly-brominated derivatives can be obtained. For example, polybrominated biphenyls are a class of brominated aromatic compounds. vlaanderen.beonsemi.com

Iodination: Iodination can be carried out using various iodinating agents. dtu.dknih.gov Molecular iodine (I₂) can be used, sometimes in the presence of an oxidizing agent or a catalyst, to introduce iodine atoms to the aromatic ring. nih.govacsgcipr.org The reaction conditions can be tailored to control the degree of iodination. For instance, ortho-iodination of aromatic carboxylic acids has been achieved using palladium catalysts. researchgate.net

The following table provides a summary of halogenation reactions:

Table 2: Halogenation of this compound

Halogenation Type Reagents Product Type Reference
Bromination Br₂ Brominated this compound mlsu.ac.in

Mechanistic Studies of Intramolecular Cyclization and Rearrangement Pathways

The presence of two adjacent arsonic acid groups in this compound allows for intramolecular reactions, leading to the formation of heterocyclic structures.

Intramolecular Cyclization: Under certain conditions, such as dehydration, this compound can undergo intramolecular cyclization to form a cyclic anhydride (B1165640). Mechanistic studies suggest that such cyclizations can proceed through various pathways, including radical or ionic mechanisms, depending on the specific reactants and conditions. chemrxiv.orgresearchgate.netbeilstein-journals.org Theoretical studies on similar systems have shown that the stereochemistry of the starting material can be crucial in determining the reaction pathway and the stability of the transition states. nih.gov For example, gold-catalyzed intramolecular cyclization has been shown to proceed via a β-aryl gold-carbene intermediate. nih.gov

Rearrangement Pathways: Derivatives of this compound can undergo rearrangement reactions. For instance, the Cope rearrangement has been observed in derivatives of o-anisic acid, which shares a similar ortho-substitution pattern. brynmawr.edu Other rearrangements, like the Brook rearrangement, have been studied in related organosilicon and organotin compounds, providing insights into potential pathways for organoarsenic analogues. organic-chemistry.orgnih.gov Studies on N-alkyl-O-acyl hydroxamic acid derivatives have also shown that rearrangement rates can be heavily dependent on steric factors of the substituents. warwick.ac.uk

Key mechanistic features are summarized below:

Table 3: Mechanistic Aspects of Cyclization and Rearrangement

Process Key Mechanistic Feature Example System Reference
Intramolecular Cyclization Formation of cyclic anhydride via dehydration This compound chemrxiv.orgresearchgate.net
Rearrangement Cope Rearrangement Derivatives of o-anisic acid brynmawr.edu

Stability Investigations of Derived Organoarsenic Heterocycles

The stability of the organoarsenic heterocycles derived from this compound is a critical aspect of their chemistry. These investigations often involve both experimental and computational methods to understand the factors influencing their stability. mdpi.com

Hydrolytic Stability: The stability of these heterocyclic compounds is often assessed under different pH conditions to determine their susceptibility to hydrolysis. For example, studies on other heterocyclic systems, such as indolizine (B1195054) derivatives, have shown that stability can vary significantly with pH, with some compounds showing good stability at acidic and neutral pH but undergoing hydrolysis under basic conditions. nih.gov

Metabolic Stability: For applications in biological systems, the metabolic stability of these compounds is investigated, often using liver microsomes to simulate metabolic processes. scienceopen.com Such studies help in understanding how the structure of the heterocyclic ring and its substituents affect its metabolic fate.

Computational Analysis: Computational methods are frequently employed to support experimental findings and provide deeper insights into the structure-stability relationships of these compounds. mdpi.com These studies can help rationalize observed stability trends and predict the stability of new derivatives.

The table below highlights key areas of stability investigations:

Table 4: Stability of Derived Organoarsenic Heterocycles

Stability Aspect Methodology Key Findings Reference
Hydrolytic Stability pH-dependent hydrolysis studies Stability varies with pH nih.gov
Metabolic Stability In vitro studies with liver microsomes Structural features influence metabolic fate scienceopen.com

Insufficient Information for Article Generation on the Coordination Chemistry of this compound

Following a comprehensive series of targeted searches for scholarly and scientific information regarding the coordination chemistry of "this compound," it has been determined that there is a significant lack of available data to fulfill the detailed requirements of the requested article. The searches, which included terms such as "this compound coordination chemistry," "ortho-substituted diarsonic acid ligands," "metal complexes of this compound," and "synthesis of this compound metal complexes," did not yield specific research findings necessary to populate the outlined sections.

The proposed article structure demanded in-depth content for the following sections:

Coordination Chemistry of Ortho Phenylenediarsonic Acid and Its Ligand Analogs

Structure-Reactivity Relationships in Coordination Complexes

The conducted research failed to uncover specific experimental details, such as synthetic procedures, stoichiometric ratios, detailed coordination modes, or structure-reactivity studies directly pertaining to o-Phenylenediarsonic acid. While general principles of coordination chemistry and information on related arsenic-containing ligands were found, these are not adequate to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound.

Consequently, without sufficient, targeted research data on this compound, the generation of an article that meets the user's explicit and detailed instructions is not possible at this time. Any attempt to create the requested content would necessitate speculation and the inclusion of information not directly relevant to the subject compound, thereby violating the core tenets of scientific accuracy and adherence to the provided outline.

Advanced Spectroscopic and Diffraction Methodologies for Characterization

X-ray Crystallographic Analysis of ortho-Phenylenediarsonic Acid Derivativesnih.govwikipedia.org

X-ray crystallography is a premier technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional map of electron density can be generated, revealing the positions of atoms, their chemical bonds, and other structural details. nih.govwikipedia.org

The crystal structure of a molecule like this compound reveals not only its individual molecular geometry but also how these molecules arrange themselves in the solid state. This arrangement, known as the supramolecular architecture, is dictated by intermolecular forces such as hydrogen bonding. For phenylarsonic acids, X-ray crystallography has shown that molecules are interconnected by hydrogen bonds, forming extended networks. chemeurope.com The arsonic acid groups, -AsO(OH)₂, are potent hydrogen bond donors and acceptors, leading to the formation of chains, sheets, or more complex three-dimensional structures. nih.govrsc.org The packing of these structures is further influenced by interactions between the phenyl rings. nih.gov

Crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation. In derivatives of phenylarsonic acid, the arsenic center typically adopts a tetrahedral geometry. chemeurope.com The analysis of these geometric parameters is crucial for understanding the electronic and steric effects within the molecule. For instance, the As-C and As-O bond lengths can provide insight into the nature of these bonds. While specific crystallographic data for this compound was not found, the table below presents typical bond lengths and angles observed in related organoarsenic and aromatic compounds, which serve as a reference for expected values. researchgate.netresearchgate.netnih.gov

BondTypical Length (Å)AngleTypical Angle (°)
As-C (aromatic)1.89 - 1.92C-As-O107 - 112
As=O1.64 - 1.67O-As-O108 - 115
As-OH1.70 - 1.75C-C-As118 - 122
C-C (aromatic)1.38 - 1.41C-C-C (aromatic)118 - 121

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Arsenic-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. For organoarsenic compounds, both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to elucidate the structure of the organic framework. mdpi.comnih.gov However, direct observation of the arsenic nucleus provides more specific information.

Arsenic has only one NMR-active isotope, ⁷⁵As, which is 100% naturally abundant. mdpi.comhuji.ac.il Despite its high abundance, ⁷⁵As is a quadrupolar nucleus (spin I = 3/2), which often results in broad NMR signals. huji.ac.il The line width is highly sensitive to the symmetry of the electronic environment around the arsenic atom. In symmetric environments, observable signals can be obtained, but for larger, asymmetric molecules, the signals can become too broad to detect with standard high-resolution spectrometers. huji.ac.il This broadening is due to extensive quadrupolar relaxation. nih.gov

Advanced techniques, including solid-state NMR and computational NMR, can help overcome these challenges. researchgate.netresearchgate.net Solid-state ⁷⁵As NMR can be feasible for crystalline materials, providing information on the local arsenic environment. researchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to predict ⁷⁵As, ¹H, and ¹³C NMR chemical shifts, which, when compared with experimental data, can aid in structure verification and assignment. nih.govresearchgate.net Organoarsenic probes have also been developed for use in protein NMR studies. anu.edu.au

PropertyValue for ⁷⁵As
Spin (I)3/2
Natural Abundance100%
Chemical Shift Range (ppm)~660
Receptivity rel. to ¹H0.0254
Properties of the ⁷⁵As Nucleus. huji.ac.il

Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy in Structural Elucidation

Vibrational and electronic spectroscopies probe the energy levels of molecules associated with molecular vibrations and electron transitions, respectively, providing valuable structural information.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule. usra.edu For this compound, characteristic vibrations would include:

As=O and As-O stretches: Strong bands in the IR and Raman spectra are expected in the 700-900 cm⁻¹ region.

As-C (phenyl) stretch: This vibration typically appears in the 1000-1100 cm⁻¹ range.

O-H stretch: Broad bands in the IR spectrum around 2500-3300 cm⁻¹ are characteristic of the hydrogen-bonded arsonic acid protons.

Aromatic C-H and C=C stretches: These appear at ~3000-3100 cm⁻¹ and ~1400-1600 cm⁻¹, respectively.

Raman spectroscopy is particularly powerful for studying arsenic species in aqueous solutions and adsorbed on surfaces. usra.edunih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be used to detect very low concentrations of organoarsenic compounds. researchgate.netrsc.org In complex cases where NMR data is ambiguous, the comparison of experimental IR and Raman spectra with those predicted by DFT calculations can be a decisive tool for structural assignment. nih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence): Electronic spectroscopy involves the transition of electrons between molecular orbitals upon absorption of UV or visible light. wikipedia.org The UV-Vis spectrum of this compound would be dominated by absorptions due to π → π* transitions within the phenyl ring. The presence of the two arsonic acid groups as substituents on the ring would be expected to cause a shift in the absorption maxima (λ_max) compared to unsubstituted benzene. This technique provides information about the conjugated π-electron system of the molecule.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a high-sensitivity analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. e-bookshelf.denih.gov

For a compound like this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. Techniques like electrospray ionization (ESI) are commonly used for the analysis of polar organoarsenic compounds. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS or MSⁿ) is used to study the fragmentation of a selected parent ion. researchgate.net By colliding the ion with an inert gas, it breaks apart into smaller product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. researchgate.netmdpi.comcopernicus.org Common fragmentation pathways for organoarsenic compounds include the neutral loss of small molecules such as water (H₂O), methane (B114726) (CH₄), and carbon dioxide (CO₂), as well as the cleavage of the arsenic-carbon bond. researchgate.net Analysis of these fragmentation pathways is crucial for the structural confirmation of known compounds and the identification of unknown arsenic-containing molecules. researchgate.netacs.org

Precursor Ion ProcessCommon Neutral Loss / FragmentDescription
Loss of Water- H₂OCommon from arsonic acid groups.
Decarboxylation (if applicable)- CO₂Occurs if a carboxylic acid group is present. researchgate.netcopernicus.org
Loss of Hydroxyl Radical- •OHCleavage of an As-OH bond.
As-C Bond Cleavage[C₆H₄(AsO₃H₂)₂ - Ph]⁺ or similarFission of the bond between arsenic and the phenyl ring.
Potential Fragmentation Pathways for Phenylarsonic Acids in Mass Spectrometry.

Theoretical and Computational Investigations of Ortho Phenylenediarsonic Acid Systems

Quantum Chemical Calculations: Electronic Structure and Geometry Optimization (e.g., DFT)

A typical DFT study on o-phenylenediarsonic acid would involve geometry optimization using a functional like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to accurately model the electronic environment of the arsenic atoms. These calculations would yield key structural parameters.

Table 1: Predicted Structural Parameters for this compound (Illustrative)

Parameter Predicted Value
C-C (aromatic) bond length ~1.39 Å
C-As bond length ~1.95 Å
As=O bond length ~1.67 Å
As-OH bond length ~1.78 Å
C-C-As bond angle ~120°

Note: These are hypothetical values based on related structures. Actual computational data for this compound is required for accurate reporting.

Furthermore, analysis of the electronic structure would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. For aromatic arsonic acids, the electronic properties are significantly influenced by the interplay between the phenyl ring's π-system and the electron-withdrawing nature of the arsonic acid groups. Natural Bond Orbital (NBO) analysis could also be employed to understand charge distribution and intramolecular interactions, such as hydrogen bonding between the adjacent arsonic acid moieties.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its dissociation in solution or its participation in condensation reactions.

For instance, the stepwise dissociation of protons from the two arsonic acid groups could be modeled. DFT calculations, combined with a continuum solvation model (like PCM), would be used to calculate the Gibbs free energy change for each deprotonation step, leading to theoretical pKa values. The transition states for proton transfer to a base could be located, revealing the geometry and energy barrier associated with the process.

Another area of investigation would be the mechanism of forming cyclic anhydrides or esters. Theoretical calculations could elucidate whether the reaction proceeds through a concerted or stepwise mechanism, identifying the key intermediates and transition states. The calculated activation barriers would provide insight into the reaction kinetics. While specific studies on this compound are absent, research on other systems demonstrates that DFT methods are highly effective for exploring reaction pathways and determining the structures of fleeting transition states.

Prediction of Reactivity and Ligand Behavior via Theoretical Approaches

Theoretical approaches can predict the reactivity of this compound and its behavior as a ligand. The molecule's electrostatic potential (ESP) map, derived from DFT calculations, can identify regions susceptible to electrophilic or nucleophilic attack. The negative potential around the arsenyl oxygen atoms indicates their role as hydrogen bond acceptors and coordination sites for metal ions.

The ortho-positioning of the two arsonic acid groups makes this compound a potent bidentate chelating ligand. Computational studies could model the coordination of this ligand to various metal centers. By calculating the binding energies and analyzing the geometry of the resulting metal complexes, it is possible to predict its coordination preferences and the stability of the formed chelates. These calculations can help in designing complexes with specific electronic or catalytic properties.

Furthermore, reactivity descriptors derived from conceptual DFT, such as global hardness, softness, and the Fukui function, could be calculated to quantify its reactivity. These descriptors help in predicting how the molecule will interact with different reagents. For example, the Fukui function can pinpoint the specific atoms within the molecule that are most likely to participate in a nucleophilic or electrophilic attack.

Analysis of Intermolecular Interactions and Crystal Packing

While a definitive crystal structure for this compound was not found in the searched scientific literature, a theoretical analysis based on its molecular structure allows for predictions of its intermolecular interactions and likely crystal packing motifs. The primary forces governing the crystal structure would be strong hydrogen bonds.

The arsonic acid groups, -AsO(OH)₂, are excellent hydrogen bond donors (the -OH groups) and acceptors (the As=O oxygen). It is highly probable that these groups would form an extensive network of intermolecular O-H···O hydrogen bonds, similar to those observed in other phenylarsonic acids. These interactions would likely link molecules into chains or sheets.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Distance (Å) Role in Crystal Packing
Hydrogen Bond As-O-H As=O 2.6 - 2.8 Primary structural motif, formation of dimers, chains, or sheets.
π-π Stacking Phenyl Ring Phenyl Ring 3.3 - 3.8 Contributes to packing efficiency by stacking of aromatic rings.

Applications in Advanced Materials Science and Catalysis

Precursors for Supramolecular Assemblies and Functional Frameworks

The distinct structural attributes of o-phenylenediarsonic acid render it an excellent candidate for the construction of supramolecular assemblies and functional frameworks. The two arsonic acid groups can engage in a variety of non-covalent interactions, including hydrogen bonding and coordination to metal centers, to direct the self-assembly of discrete molecules into well-defined, higher-order structures.

While specific research detailing the use of this compound in the formation of supramolecular assemblies is not extensively documented in publicly available literature, the principles of supramolecular chemistry suggest its significant potential. The coordination chemistry of arsenic(III) ions, for instance, has been leveraged to create self-assembled nanoscale supramolecular complexes tandfonline.com. This indicates that organoarsenic compounds, in general, can serve as valuable components in the bottom-up fabrication of intricate molecular architectures. The arsonic acid moieties of this compound can act as multidentate ligands, capable of bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). The predictable geometry of the phenylenediarsonic acid ligand would enforce specific coordination angles, thereby enabling a degree of control over the resulting framework's topology and porosity.

The potential for these frameworks extends to applications in gas storage, separation, and catalysis, where the arsenic centers could introduce unique electronic and reactive properties. The development of functional organoarsenic chemistry has seen a rise in arsenic-containing π-conjugated molecules and polymers, highlighting the growing interest in this area nih.gov.

Role in the Development of Bridged Organometallic Systems

The ability of this compound to act as a bridging ligand is fundamental to its application in the development of bridged organometallic systems. A bridging ligand is a chemical species that connects two or more metal centers, and this compound is well-suited for this role due to its two spatially proximate arsonic acid groups wikipedia.org.

While direct examples of bridged organometallic systems exclusively utilizing this compound are scarce in the available literature, the broader field of organoarsenic chemistry provides relevant insights. Organoarsenic(III) compounds, such as triphenylarsine, are commonly employed as ligands in coordination chemistry, behaving similarly to phosphine (B1218219) ligands wikipedia.org. The synthesis of phosphorus- and arsenic-bridged complexes of metal carbonyls has been reported, demonstrating the capability of these elements to link metal centers acs.org. For instance, dibridgehead diarsines of the type As((CH2)n)3As have been synthesized and used to form cage-like metal complexes acs.org.

The geometry of this compound would likely favor the formation of bimetallic or polymetallic complexes where the two arsenic centers coordinate to different metal ions, creating a stable, bridged structure. The nature of the metal ions and the other ligands present would influence the electronic and catalytic properties of the resulting organometallic system. The study of such systems is crucial for understanding electron transfer processes between metal centers and for the design of catalysts with cooperative bimetallic effects.

Contributions to Specialized Reagent Chemistry in Synthetic Methodologies

The application of this compound in specialized reagent chemistry for synthetic methodologies is an area with potential for exploration. Organoarsenic compounds have historically played a role in organic synthesis, and their unique reactivity continues to be of interest.

Although specific catalytic applications of this compound are not well-documented, the broader class of organoarsenic compounds has been investigated for its catalytic potential. For example, arsonium (B1239301) ylides have been used in novel tandem cyclopropanation/Wittig reactions usa-journals.com. The arsonic acid functional groups in this compound could potentially participate in acid-base catalysis or act as ancillary ligands that modify the activity of a catalytic metal center.

Furthermore, the reactivity of the arsenic-carbon bond and the potential for the arsonic acid groups to be converted into other functional groups could open avenues for its use as a specialized reagent in multi-step organic syntheses. The field of functional organoarsenic chemistry is expanding, with new synthetic methods being developed to access a variety of arsenic-containing molecules with interesting properties nih.gov. This progress may lead to the discovery of new applications for compounds like this compound in synthetic methodologies.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for o-Phenylenediarsonic acid while addressing arsenic’s reactivity challenges?

  • Methodological Guidance :

  • Step 1 : Optimize reaction conditions (e.g., temperature, solvent polarity, stoichiometry) to minimize side reactions from arsenic’s high reactivity. Use inert atmospheres to prevent oxidation.
  • Step 2 : Purify the compound via recrystallization or column chromatography, validated by analytical techniques (e.g., HPLC retention time consistency ).
  • Step 3 : Characterize the product using 1H^1H/13C^13C NMR, FT-IR, and elemental analysis to confirm structural integrity. Cross-reference spectral data with existing literature for phenylarsonic acid derivatives .

Q. What analytical techniques are optimal for characterizing the purity of this compound?

  • Methodological Guidance :

  • Primary Methods : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; X-ray crystallography for solid-state structure elucidation.
  • Secondary Validation : Use differential scanning calorimetry (DSC) to assess thermal stability and detect impurities. Compare melting points with historical data for phenylarsonic analogs .

Q. How should researchers evaluate the solubility and stability of this compound under varying pH conditions?

  • Methodological Guidance :

  • Experimental Design : Conduct solubility tests in buffered solutions (pH 2–12) at controlled temperatures. Monitor degradation via UV-Vis spectroscopy over time.
  • Data Interpretation : Use Hansen solubility parameters to correlate solvent polarity with dissolution behavior. Report deviations from phenylarsonic acid derivatives, noting arsenic’s unique coordination chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

  • Methodological Guidance :

  • Standardization : Replicate experiments under controlled conditions (e.g., 25°C, inert atmosphere) to isolate variables. Use statistical tools (e.g., ANOVA) to analyze inter-lab variability.
  • Advanced Analysis : Apply machine learning models to predict solubility based on molecular descriptors (e.g., logP, hydrogen-bonding capacity). Compare predictions with empirical data from phenylarsonic acid studies .

Q. What computational strategies can elucidate the electronic effects of substituents on this compound’s reactivity?

  • Methodological Guidance :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare arsenic’s electron-withdrawing effects with phosphorus analogs (e.g., phenylphosphonic acid ).
  • Molecular Dynamics : Simulate solvent interactions to explain experimental solubility trends. Validate with spectroscopic data .

Q. How to design a study evaluating this compound’s environmental impact and degradation pathways?

  • Methodological Guidance :

  • Ecotoxicology Assays : Expose model organisms (e.g., Daphnia magna) to quantify LC50 values. Monitor arsenic release via ICP-MS during biodegradation.
  • Advanced Data Presentation : Include raw ecotoxicity datasets in appendices, with processed results (e.g., dose-response curves) in the main text. Follow reproducibility standards for independent validation .

Research Question Development and Data Integrity

Q. How can researchers apply the FINER criteria to formulate feasible questions about this compound’s applications?

  • Methodological Guidance :

  • Framework Application : Ensure questions are F easible (e.g., access to arsenic-handling facilities), N ovel (e.g., unexplored catalytic applications), and R elevant (e.g., environmental remediation). Avoid overly broad inquiries, such as "How does arsenic affect chemistry?" .

Q. What strategies ensure data integrity when analyzing this compound’s spectroscopic results?

  • Methodological Guidance :

  • Blinded Analysis : Use triple-blind protocols for spectral interpretation to reduce bias.
  • Reproducibility Checks : Share raw NMR/FT-IR files in open-access repositories. Cross-validate with independent labs specializing in arsenic compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.